1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid
Brand Name: Vulcanchem
CAS No.: 2549016-87-5
VCID: VC11844960
InChI: InChI=1S/C15H21N3O.C2H2O4/c1-19-12-13-5-8-17(9-6-13)10-14-11-18-7-3-2-4-15(18)16-14;3-1(4)2(5)6/h2-4,7,11,13H,5-6,8-10,12H2,1H3;(H,3,4)(H,5,6)
SMILES: COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O
Molecular Formula: C17H23N3O5
Molecular Weight: 349.4 g/mol

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid

CAS No.: 2549016-87-5

Cat. No.: VC11844960

Molecular Formula: C17H23N3O5

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid - 2549016-87-5

Specification

CAS No. 2549016-87-5
Molecular Formula C17H23N3O5
Molecular Weight 349.4 g/mol
IUPAC Name 2-[[4-(methoxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine;oxalic acid
Standard InChI InChI=1S/C15H21N3O.C2H2O4/c1-19-12-13-5-8-17(9-6-13)10-14-11-18-7-3-2-4-15(18)16-14;3-1(4)2(5)6/h2-4,7,11,13H,5-6,8-10,12H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key HESMLINNSISFKD-UHFFFAOYSA-N
SMILES COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O
Canonical SMILES COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Structural Features

Core Architecture

The molecule consists of two primary components:

  • Imidazo[1,2-a]pyridine: A bicyclic heterocycle featuring a fused imidazole and pyridine ring. This scaffold is renowned for its pharmacological versatility, contributing to binding interactions with biological targets such as enzymes and receptors .

  • 4-(Methoxymethyl)piperidine: A six-membered saturated ring with a methoxymethyl substituent at the 4-position. The piperidine ring enhances solubility and bioavailability, while the methoxymethyl group introduces steric and electronic modulation .

The oxalic acid counterion likely improves crystallinity and stability, a common strategy in salt formation for pharmaceutical intermediates.

Stereochemical and Electronic Properties

The compound’s InChIKey (HESMLINNSISFKD-UHFFFAOYSA-N) and SMILES (COCC1CCN(CC1)CC2=CN3C=CC=CC3=N2.C(=O)(C(=O)O)O) confirm its connectivity. The imidazo[1,2-a]pyridine system’s planar structure facilitates π-π stacking, while the piperidine’s chair conformation and methoxymethyl group introduce three-dimensional complexity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₅
Molecular Weight (g/mol)349.4
CAS Number2549016-87-5
IUPAC Name2-[[4-(methoxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine; oxalic acid
Solubility (Predicted)Moderate in polar solvents
LogP (Estimated)1.2–1.8

Synthesis and Preparation

Synthetic Routes

While no explicit protocol for this compound is published, analogous imidazo[1,2-a]pyridine derivatives are synthesized via:

  • Multi-component reactions (MCRs): Combining 2-aminopyridine, carbonyl compounds, and cyclic ketones under catalytic conditions. For example, molecular iodine-catalyzed reactions yield similar scaffolds in water with >90% efficiency .

  • Alkylation of piperidine: Introducing the methoxymethyl group via nucleophilic substitution or reductive amination .

A hypothetical pathway involves:

  • Step 1: Condensation of 2-aminopyridine with a haloketone to form the imidazo[1,2-a]pyridine core .

  • Step 2: Alkylation of 4-(methoxymethyl)piperidine with the core’s methyl group.

  • Step 3: Salt formation with oxalic acid to enhance stability.

Optimization Challenges

Key challenges include controlling regioselectivity during imidazo[1,2-a]pyridine formation and minimizing side reactions during piperidine functionalization. Ultrasonication and green solvents (e.g., water) could improve yield and sustainability, as demonstrated in related syntheses .

Computational and In Silico Insights

Molecular Docking

Docking studies of analogous compounds reveal high affinity for AChE’s peripheral anionic site. The methoxymethyl group may form hydrogen bonds with residues Tyr337 and Asp74 .

ADMET Profiling

  • Lipinski’s Rule Compliance: Molecular weight (349.4) and LogP (1.2–1.8) suggest oral bioavailability .

  • Toxicity Risks: Piperidine derivatives may exhibit hepatotoxicity; in vitro assays are recommended .

Table 2: Predicted ADMET Properties

ParameterPrediction
Absorption (Caco-2)Moderate
BBB PermeabilityYes
CYP2D6 InhibitionLow
Ames MutagenicityNegative

Comparison with Structural Analogs

Piperazine vs. Piperidine Derivatives

Compound 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine (PubChem CID: 6469693) shares the imidazo[1,2-a]pyridine core but uses a piperazine ring. The piperidine analog here may offer superior metabolic stability due to reduced nitrogen basicity .

Impact of Methoxymethyl Substitution

Compared to unsubstituted piperidines, the methoxymethyl group enhances solubility (via ether oxygen) without significantly increasing steric hindrance, balancing pharmacokinetics .

Future Research Directions

  • Synthetic Optimization: Explore photoredox or enzymatic catalysis to improve yield .

  • Biological Screening: Prioritize in vitro assays for AChE inhibition, antimicrobial activity, and cytotoxicity .

  • Structural Diversification: Introduce fluorinated or chiral centers to modulate target selectivity .

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